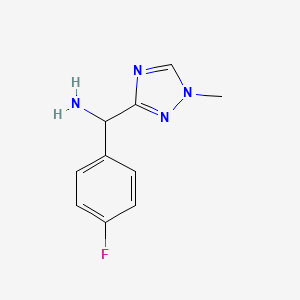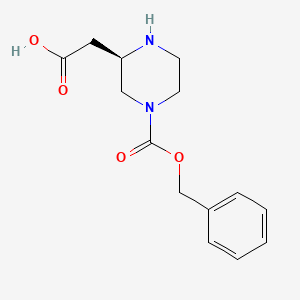![molecular formula C14H10BrNO2 B11782208 (2-(4-Bromophenyl)benzo[d]oxazol-5-yl)methanol](/img/structure/B11782208.png)
(2-(4-Bromophenyl)benzo[d]oxazol-5-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(4-Bromofenil)benzo[d]oxazol-5-il)metanol: es un compuesto químico que presenta un grupo bromofenilo unido a un anillo benzo[d]oxazol, con un grupo metanol en la posición 5.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de (2-(4-Bromofenil)benzo[d]oxazol-5-il)metanol normalmente implica la reacción de 4-bromofenilamina con salicilaldehído para formar el anillo benzo[d]oxazol. Este intermedio se somete luego a condiciones de reducción para introducir el grupo metanol en la posición 5. Los reactivos comunes utilizados en estas reacciones incluyen oxicloruro de fósforo (POCl3) e hidróxido de potasio (KOH) .
Métodos de producción industrial: Los métodos de producción industrial para este compuesto no están ampliamente documentados, pero probablemente impliquen rutas sintéticas similares con optimización para la producción a gran escala. Esto puede incluir el uso de reactores de flujo continuo y sistemas de síntesis automatizados para mejorar el rendimiento y la pureza.
Análisis De Reacciones Químicas
Tipos de reacciones: (2-(4-Bromofenil)benzo[d]oxazol-5-il)metanol puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo metanol se puede oxidar para formar un aldehído o un ácido carboxílico.
Reducción: El grupo bromofenilo se puede reducir a un grupo fenilo.
Sustitución: El átomo de bromo se puede sustituir por otros grupos funcionales como aminas o tioles.
Reactivos y condiciones comunes:
Oxidación: Los reactivos como el permanganato de potasio (KMnO4) o el trióxido de cromo (CrO3) se utilizan comúnmente.
Reducción: Los catalizadores como el paladio sobre carbón (Pd/C) en presencia de gas hidrógeno (H2) son típicos.
Sustitución: Los nucleófilos como la azida de sodio (NaN3) o la tiourea (NH2CSNH2) se pueden utilizar en condiciones apropiadas.
Productos principales:
- La oxidación del grupo metanol puede producir ácido (2-(4-Bromofenil)benzo[d]oxazol-5-il)carboxílico.
- La reducción del grupo bromofenilo puede producir (2-fenilbenzo[d]oxazol-5-il)metanol.
- Las reacciones de sustitución pueden conducir a una variedad de derivados dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
Química: Este compuesto se utiliza como bloque de construcción en la síntesis orgánica, particularmente en el desarrollo de nuevos compuestos heterocíclicos con potencial actividad biológica .
Biología: En la investigación biológica, se estudia (2-(4-Bromofenil)benzo[d]oxazol-5-il)metanol por su potencial como sonda fluorescente debido a sus propiedades estructurales únicas.
Medicina: Se está investigando la posible aplicación médica de este compuesto, particularmente en el desarrollo de nuevos fármacos dirigidos a vías biológicas específicas.
Industria: En el sector industrial, este compuesto puede utilizarse en la síntesis de materiales avanzados, incluidos polímeros y recubrimientos, debido a su estabilidad y reactividad.
Mecanismo De Acción
El mecanismo de acción de (2-(4-Bromofenil)benzo[d]oxazol-5-il)metanol no se comprende completamente, pero se cree que interactúa con objetivos moleculares específicos en los sistemas biológicos. El anillo benzo[d]oxazol puede participar en interacciones de apilamiento π-π con residuos aromáticos en proteínas, mientras que el grupo bromofenilo puede participar en enlaces halógenos. Estas interacciones pueden modular la actividad de las enzimas y los receptores, lo que lleva a diversos efectos biológicos .
Comparación Con Compuestos Similares
Compuestos similares:
(2-Fenilbenzo[d]oxazol-5-il)metanol: Carece del átomo de bromo, lo que puede afectar su reactividad y actividad biológica.
(2-(4-Clorofenil)benzo[d]oxazol-5-il)metanol: Estructura similar pero con un átomo de cloro en lugar de bromo, lo que puede influir en sus propiedades químicas e interacciones.
(2-(4-Metilfenil)benzo[d]oxazol-5-il)metanol: Contiene un grupo metilo en lugar de bromo, lo que lleva a diferentes efectos estéricos y electrónicos.
Singularidad: La presencia del átomo de bromo en (2-(4-Bromofenil)benzo[d]oxazol-5-il)metanol confiere una reactividad única y un potencial para la formación de enlaces halógenos, lo que puede ser ventajoso tanto en la síntesis química como en las aplicaciones biológicas. Esto lo convierte en un compuesto valioso para futuras investigaciones y desarrollo.
Propiedades
Fórmula molecular |
C14H10BrNO2 |
|---|---|
Peso molecular |
304.14 g/mol |
Nombre IUPAC |
[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]methanol |
InChI |
InChI=1S/C14H10BrNO2/c15-11-4-2-10(3-5-11)14-16-12-7-9(8-17)1-6-13(12)18-14/h1-7,17H,8H2 |
Clave InChI |
YIPPMYDFWNLIRA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)CO)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Chloro-4-(3,4-dichlorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B11782135.png)

![3-Benzyl-N-methyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride](/img/structure/B11782142.png)
![(6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B11782149.png)

![2-Methylthiazolo[5,4-b]pyridin-6-ol](/img/structure/B11782159.png)

![2-(Chloromethyl)-6,7-dihydro-3H-cyclopenta[D]pyrimidin-4(5H)-one](/img/structure/B11782184.png)
![2-Bromoimidazo[1,2-b][1,2,4]triazine](/img/structure/B11782192.png)
![tert-Butyl (1-(3-oxo-2,3-dihydro-[1,2,4]triazolo[4,3-c]pyrimidin-7-yl)piperidin-4-yl)carbamate](/img/structure/B11782202.png)

